Lipophilicity (logP) Comparison: 2,4-Difluoro vs. Unsubstituted and Mono-Fluoro N-Phenyl Pyrazoles
The 2,4-difluorophenyl substitution increases lipophilicity relative to the unsubstituted phenyl and mono-fluoro analogs. The target compound exhibits a logP of 2.34 (Fluorochem) , while 1-phenyl-1H-pyrazole (ppzH) has a reported logP of 2.20 (Sielc) [1], and 1-(4-fluorophenyl)-1H-pyrazole (fpzH) has a logP of 2.01 (Chem960) . This represents a ΔlogP of +0.14 versus the unsubstituted analog and +0.33 versus the para-fluoro analog, indicating measurably higher membrane permeability potential.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.34 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole logP = 2.20; 1-(4-Fluorophenyl)-1H-pyrazole logP = 2.01 |
| Quantified Difference | ΔlogP = +0.14 vs. unsubstituted; ΔlogP = +0.33 vs. para-fluoro analog |
| Conditions | Calculated/predicted logP from vendor technical datasheets; cross-source comparison |
Why This Matters
Higher logP directly impacts compound partitioning in biological systems and organic/aqueous workup procedures, making the 2,4-difluoro analog preferable when increased lipophilicity is required for target engagement or extraction efficiency.
- [1] Sielc Technologies. 1-Phenylpyrazole HPLC Application. LogP 2.20. CAS 1126-00-7. View Source
